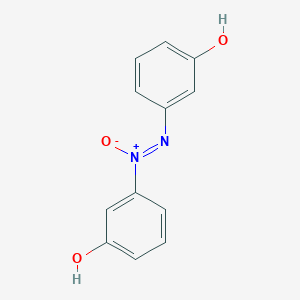
3,3'-Dihydroxyazoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-Dihydroxyazoxybenzene is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by the presence of hydroxyphenyl groups and an imino-oxidoazanium moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dihydroxyazoxybenzene typically involves the reaction of 3-hydroxyaniline with nitrous acid under controlled conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes coupling with another molecule of 3-hydroxyaniline to form the desired product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3'-Dihydroxyazoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino-oxidoazanium moiety to amine derivatives.
Substitution: The hydroxyphenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydroxyphenyl derivatives.
Aplicaciones Científicas De Investigación
3,3'-Dihydroxyazoxybenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3'-Dihydroxyazoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, the compound’s redox properties enable it to participate in electron transfer reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Hydroxyphenyl)-(4-hydroxyphenyl)imino-oxidoazanium
- (2-Hydroxyphenyl)-(2-hydroxyphenyl)imino-oxidoazanium
- (3-Methoxyphenyl)-(3-methoxyphenyl)imino-oxidoazanium
Uniqueness
3,3'-Dihydroxyazoxybenzene is unique due to the specific positioning of the hydroxy groups on the phenyl rings, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct redox properties and binding affinities, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
17540-51-1 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-1-3-9(7-11)13-14(17)10-4-2-6-12(16)8-10/h1-8,15-16H |
Clave InChI |
FZZROTIREDKBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
Sinónimos |
3,3'-Dihydroxyazoxybenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















